molecular formula C10H20O B1619745 3,3,5,5-Tetramethylcyclohexanol CAS No. 2650-40-0

3,3,5,5-Tetramethylcyclohexanol

Cat. No.: B1619745
CAS No.: 2650-40-0
M. Wt: 156.26 g/mol
InChI Key: PIQXIIHPQBQVTP-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylcyclohexanol is an organic compound with the molecular formula C10H20O and a molecular weight of 156.27 g/mol . It is a cyclohexanol derivative characterized by the presence of four methyl groups at the 3 and 5 positions of the cyclohexane ring. This compound is known for its unique structural features and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5,5-Tetramethylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 3,3,5,5-tetramethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reaction of sodium hydroxide with tetramethylcyclohexylsilane in an appropriate solvent, followed by purification through distillation and crystallization .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to achieve high yields and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,3,5,5-Tetramethylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,3,5,5-tetramethylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding alkane, 3,3,5,5-tetramethylcyclohexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 3,3,5,5-Tetramethylcyclohexanone.

    Reduction: 3,3,5,5-Tetramethylcyclohexane.

    Substitution: 3,3,5,5-Tetramethylcyclohexyl chloride.

Scientific Research Applications

3,3,5,5-Tetramethylcyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5,5-tetramethylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons, facilitated by the oxidizing agent. In reduction reactions, the compound undergoes the addition of hydrogen atoms to the carbon-oxygen bond, resulting in the formation of an alkane. The specific pathways and molecular targets depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high degree of methyl substitution, which imparts distinct steric and electronic properties. These features make it a valuable compound in stereochemical studies and as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3,3,5,5-tetramethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-8(11)6-10(3,4)7-9/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQXIIHPQBQVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181087
Record name 3,3,5,5-Tetramethylcyclohexanol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2650-40-0
Record name 3,3,5,5-Tetramethylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2650-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,5,5-Tetramethylcyclohexanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,5,5-Tetramethylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,5,5-tetramethylcyclohexanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3,5,5-TETRAMETHYLCYCLOHEXANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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